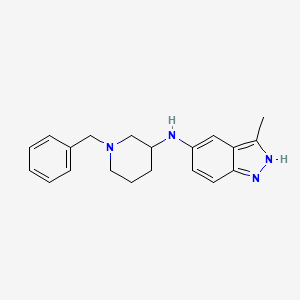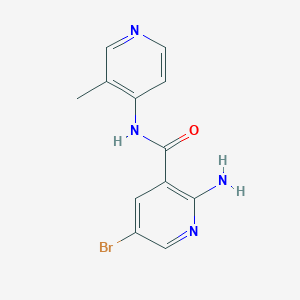
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of an amino group, a bromine atom, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide typically involves multiple steps. One common method starts with the bromination of 2-amino-3-methylpyridine to produce 2-amino-5-bromo-3-methylpyridine . This intermediate is then subjected to further reactions to introduce the nicotinamide moiety. The reaction conditions often involve the use of bromine in the presence of a base, followed by amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, is also common in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium hydroxide, used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and nicotinamides, depending on the specific reagents and conditions used .
Scientific Research Applications
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-3-methylpyridine: A precursor in the synthesis of the target compound.
2-amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
2-amino-3-methylpyridine: Lacks the bromine atom but shares the pyridine ring structure.
Uniqueness
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and bromine groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C12H11BrN4O |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
2-amino-5-bromo-N-(3-methylpyridin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O/c1-7-5-15-3-2-10(7)17-12(18)9-4-8(13)6-16-11(9)14/h2-6H,1H3,(H2,14,16)(H,15,17,18) |
InChI Key |
QMEXPCISXNXZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Bromopyridin-3-yl)amino]-2-methylpropanoic acid](/img/structure/B8606932.png)
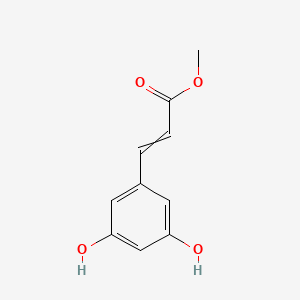
![3-Amino-5-[2-(methylsulfanyl)ethyl]-1lambda~6~,2,4,6-thiatriazine-1,1(4H)-dione](/img/structure/B8606940.png)
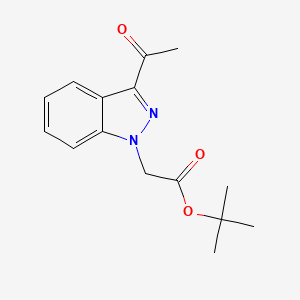
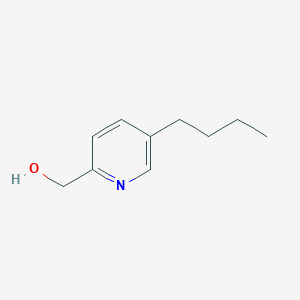

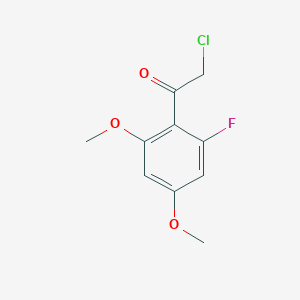
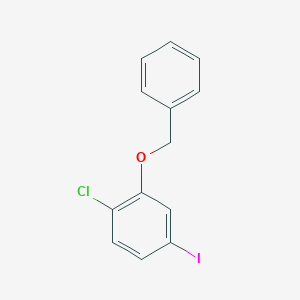
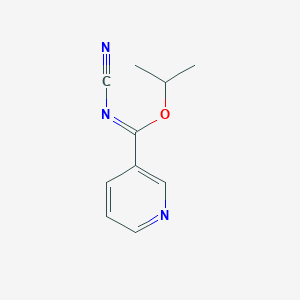
![2-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B8607025.png)
![4-[(1R)-2-amino-1-hydroxyethyl]-2-fluorophenol](/img/structure/B8607029.png)
![2-(Chloromethyl)-3-methyl-5-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B8607032.png)
![7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B8607047.png)
